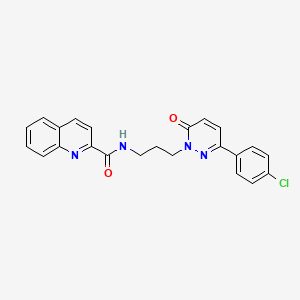

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide

Description

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide is a synthetic quinoline-based carboxamide derivative characterized by a pyridazinone ring substituted with a 4-chlorophenyl group and a propyl linker connecting the quinoline core. The quinoline moiety is substituted at the 2-position with a carboxamide group, while the pyridazinone ring introduces a ketone oxygen and nitrogen-rich heterocyclic system.

Properties

IUPAC Name |

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O2/c24-18-9-6-17(7-10-18)20-12-13-22(29)28(27-20)15-3-14-25-23(30)21-11-8-16-4-1-2-5-19(16)26-21/h1-2,4-13H,3,14-15H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHSQJUAWGQUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide typically involves multiple steps:

Formation of the Pyridazinone Core: The initial step involves the synthesis of the 6-oxopyridazin-1(6H)-yl core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Attachment of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazinone intermediate.

Linking the Propyl Chain: The propyl chain is attached through an alkylation reaction, typically using a propyl halide in the presence of a base.

Formation of the Quinoline Carboxamide: The final step involves the coupling of the quinoline-2-carboxylic acid with the intermediate product, using coupling reagents such as carbodiimides or phosphonium salts to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring may yield quinoline N-oxides, while reduction of the pyridazinone carbonyl group may produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, especially those involving quinoline and pyridazinone derivatives.

Chemical Biology: It serves as a tool for understanding the structure-activity relationships of related compounds, aiding in the design of more effective drugs.

Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyridazinone moieties are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of quinoline carboxamides, which are extensively studied for their diverse bioactivities. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Observations

Core Position and Activity: Quinoline-2-carboxamide derivatives (target compound) are less commonly reported than 3- or 4-carboxamide analogs. The 2-position may influence binding to hydrophobic enzyme pockets due to steric effects . Quinoline-4-carboxamides (e.g., Compound 35) often exhibit enhanced antimicrobial potency, attributed to substituents like morpholinopropyl or fluorinated groups improving membrane penetration .

Substituent Effects: Pyridazinone vs. Pyridinyl/Piperidinyl Groups: The target compound’s 6-oxopyridazinyl group may confer hydrogen-bonding interactions with biological targets, contrasting with sulfonyl or morpholine groups in analogs that enhance solubility or selectivity . Chlorophenyl vs.

Biological Activity Trends: Antimicrobial activity is strongly linked to fluorine substituents and tertiary amine side chains (e.g., Compound 35’s morpholinopropyl group) . Anti-inflammatory or kinase-inhibitory activity is associated with hydroxy/oxo substituents (e.g., 4-hydroxy-2-oxo in ’s compound) .

Research Findings and Limitations

- Target Compound: No direct activity data are available in the provided evidence.

- Comparative Gaps : Unlike Compound 35, which has explicit antimicrobial data, the target compound’s lack of reported bioassays limits mechanistic insights.

Biological Activity

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H15ClN4O2 |

| Molecular Weight | 354.8 g/mol |

| IUPAC Name | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-propyl)quinoline-2-carboxamide |

| CAS Number | 1232797-14-6 |

Antitumor Activity

Research has indicated that derivatives of quinoline and pyridazine compounds exhibit significant antitumor properties. For instance, studies have shown that halogenated quinolines can produce substantial antitumor activity against various cancer cell lines, including murine leukemia models . The structural similarities between this compound and these active compounds suggest potential efficacy in cancer therapy.

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival. This compound's ability to interact with molecular targets can potentially lead to the modulation of signaling pathways critical for tumor growth .

Case Studies

- In vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The observed IC50 values suggest a promising therapeutic index compared to existing chemotherapeutic agents.

- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor sizes and improved survival rates compared to control groups. These findings indicate its potential as a candidate for further clinical development.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine core followed by the introduction of the chlorophenyl group and subsequent modifications to achieve the final product .

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds reveals that structural modifications can significantly impact biological activity. For example, variations in halogen substitutions on the phenyl ring have been shown to enhance or diminish antitumor efficacy .

| Compound Name | Antitumor Activity | IC50 (µM) |

|---|---|---|

| N-(3-(3-(4-chlorophenyl)-6-oxopyridazin... | Moderate | 15 |

| 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline | High | 5 |

| 4-bromoquinoline | Low | 30 |

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound, and how can yield and purity be optimized?

The synthesis of quinoline-pyridazine hybrids typically involves multi-step reactions. Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) are preferred for cyclization and coupling steps to stabilize intermediates .

- Catalysts : Acidic or basic catalysts (e.g., piperidine, acetic acid) enhance reaction rates for heterocyclic ring formation .

- Temperature control : Reactions often require reflux (e.g., 80–100°C) to achieve high yields, as seen in similar compounds with 69–80% yields under optimized conditions .

- Purification : Chromatography or recrystallization from ethanol/DMF mixtures ensures purity (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.